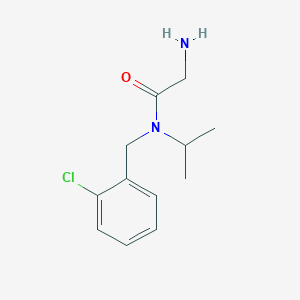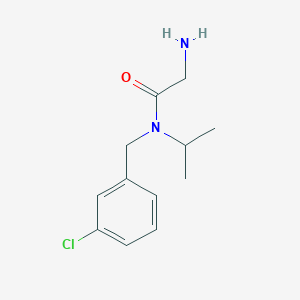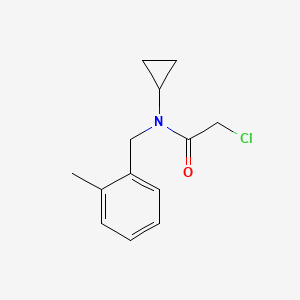
2-Chloro-N-cyclopropyl-N-(2-methylbenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-cyclopropyl-N-(2-methylbenzyl)acetamide is an organic compound with the molecular formula C13H16ClNO It is characterized by the presence of a chloro group, a cyclopropyl group, and a 2-methylbenzyl group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-N-(2-methylbenzyl)acetamide typically involves the reaction of 2-methylbenzylamine with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with thionyl chloride to introduce the chloro group, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Chloro-N-cyclopropyl-N-(2-methylbenzyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include primary amines.
科学研究应用
2-Chloro-N-cyclopropyl-N-(2-methylbenzyl)acetamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Chloro-N-cyclopropyl-N-(2-methylbenzyl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the cyclopropyl and 2-methylbenzyl groups contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide: Similar in structure but with a nitrophenyl group instead of a cyclopropyl group.
2-Chloro-N-cyclopropylacetamide: Lacks the 2-methylbenzyl group, making it less complex.
N-(2-Methylbenzyl)acetamide: Lacks the chloro and cyclopropyl groups, resulting in different reactivity.
Uniqueness
2-Chloro-N-cyclopropyl-N-(2-methylbenzyl)acetamide is unique due to the combination of its chloro, cyclopropyl, and 2-methylbenzyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(2-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-10-4-2-3-5-11(10)9-15(12-6-7-12)13(16)8-14/h2-5,12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXDUSNEXQTLJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2CC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(4-chlorobenzoyl)-3-hydroxyphenyl]acetamide](/img/structure/B7844911.png)
![3-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B7844919.png)
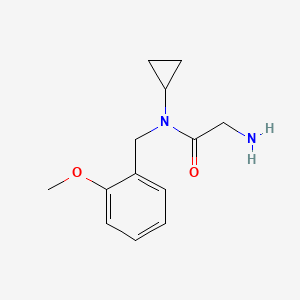
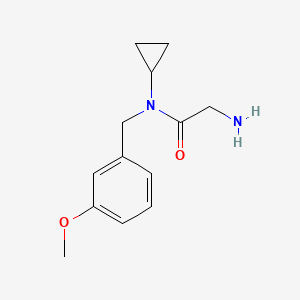
![[Cyclopropyl-(3-methoxy-benzyl)-amino]-acetic acid](/img/structure/B7844931.png)
![[Cyclopropyl-(4-methoxy-benzyl)-amino]-acetic acid](/img/structure/B7844932.png)
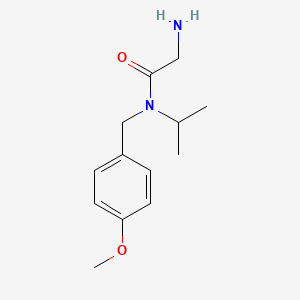
![[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7844953.png)
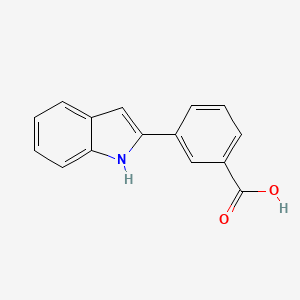
![[Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid](/img/structure/B7844974.png)
![[Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid](/img/structure/B7844978.png)
![[(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7844994.png)
